

# Application Note: Quantification of Methiocarb Sulfoxide in Soil using LC-MS/MS

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## Compound of Interest

Compound Name: Methiocarb sulfoxide

Cat. No.: B044691

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## Introduction

Methiocarb is a carbamate pesticide used to control a variety of pests in agriculture. In the soil environment, methiocarb can undergo degradation through processes such as oxidation to form metabolites, including **methiocarb sulfoxide**.<sup>[1]</sup> This transformation is a critical aspect of its environmental fate, as the toxicity of the metabolite can differ from the parent compound. Accurate and sensitive quantification of **methiocarb sulfoxide** in soil is therefore essential for environmental monitoring and risk assessment.

This application note details a robust and sensitive method for the quantification of **methiocarb sulfoxide** in soil matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The QuEChERS approach offers numerous advantages, including high recovery rates, reduced solvent consumption, and simplicity of operation, making it a widely adopted technique for pesticide residue analysis in complex matrices like soil.<sup>[2][3][4]</sup>

## Experimental Protocol

This protocol provides a step-by-step guide for the extraction and quantification of **methiocarb sulfoxide** in soil samples.

## Materials and Reagents

- **Methiocarb sulfoxide** analytical standard

- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Magnesium sulfate (anhydrous)
- Sodium chloride
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- 50 mL polypropylene centrifuge tubes
- 2 mL dSPE (dispersive solid-phase extraction) tubes
- Syringe filters (0.22 µm)
- LC-MS vials

## Sample Preparation (QuEChERS Extraction)

- **Sample Homogenization:** Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- **Weighing:** Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube. For dry soil, add 7 mL of ultrapure water and allow it to hydrate for 30 minutes.<sup>[5]</sup>
- **Extraction:**
  - Add 10 mL of acetonitrile to the centrifuge tube.

- Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[\[5\]](#)
- Salting-out:
  - Add the contents of a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
  - Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifugation: Centrifuge the tube at  $\geq 3000$  rcf for 5 minutes.[\[5\]](#)
- Dispersive SPE Clean-up:
  - Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.[\[2\]](#)
  - Vortex the dSPE tube for 30 seconds.
  - Centrifuge at high speed (e.g.,  $\geq 5000$  rcf) for 2 minutes.[\[2\]](#)
- Final Extract Preparation:
  - Filter the supernatant through a 0.22  $\mu\text{m}$  syringe filter into an LC-MS vial.
  - The sample is now ready for LC-MS/MS analysis.

## LC-MS/MS Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase:

- A: 0.1% formic acid in water
- B: 0.1% formic acid in methanol
- Gradient: A suitable gradient to ensure the separation of **methiocarb sulfoxide** from matrix interferences.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)

## Quantitative Data Summary

The method was validated for linearity, limit of quantification (LOQ), limit of detection (LOD), recovery, and precision. The results are summarized in the table below.

Parameter	Result
Linearity ( $R^2$ )	> 0.99
Limit of Quantification (LOQ)	1.0 µg/kg[6]
Limit of Detection (LOD)	0.2 µg/kg[6]
Recovery (at 10 µg/kg)	95% ± 10%
Relative Standard Deviation (RSD)	< 15%

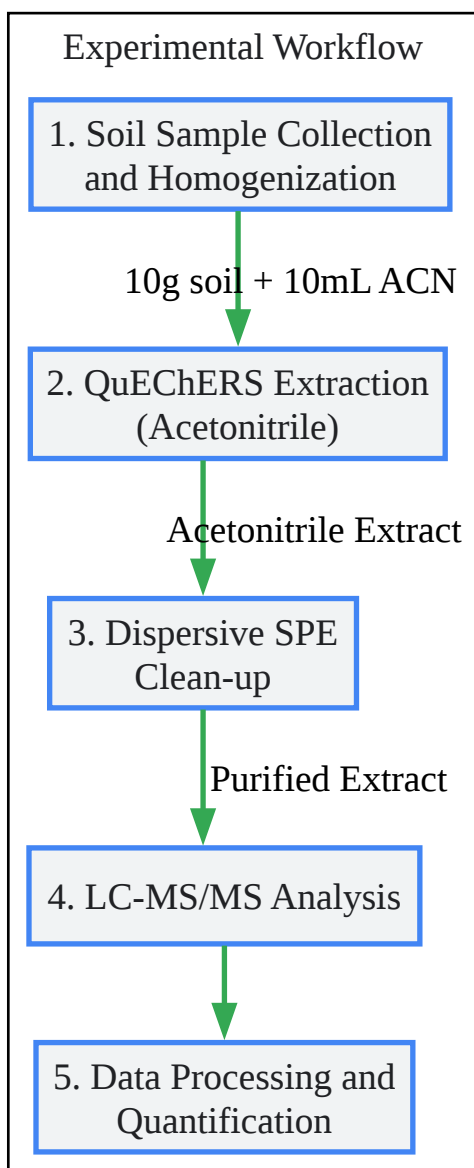
Note: These are representative values synthesized from multiple sources. Actual performance may vary depending on the specific instrumentation and matrix.

## Mass Spectrometry Parameters

The following MRM transitions were used for the quantification and confirmation of **methiocarb sulfoxide**.

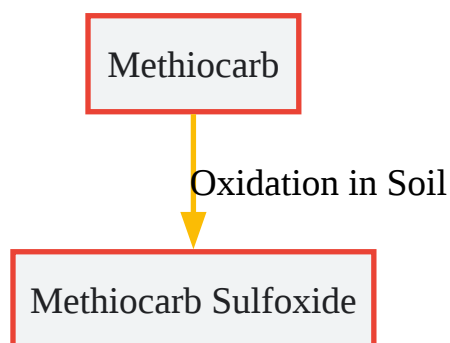
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Purpose
Methiocarb Sulfoxide	242.1	185.0	21	Quantifier[7]
Methiocarb Sulfoxide	242.1	170.0	32	Qualifier[7]

## Diagrams



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Caption: Experimental workflow for the quantification of **methiocarb sulfoxide** in soil.



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Caption: Degradation pathway of methiocarb to **methiocarb sulfoxide** in soil.

## Conclusion

The described LC-MS/MS method utilizing a modified QuEChERS extraction protocol provides a sensitive, accurate, and reliable means for the quantification of **methiocarb sulfoxide** in soil. The method demonstrates excellent performance in terms of linearity, recovery, and precision, with a low limit of quantification suitable for environmental monitoring. The streamlined sample preparation procedure makes this method efficient for high-throughput laboratory settings.

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